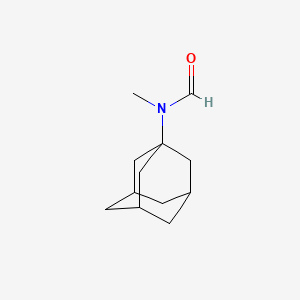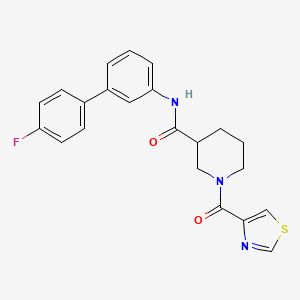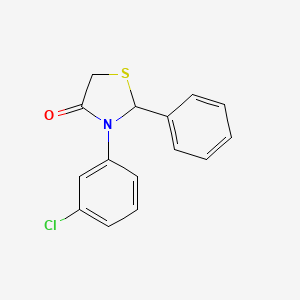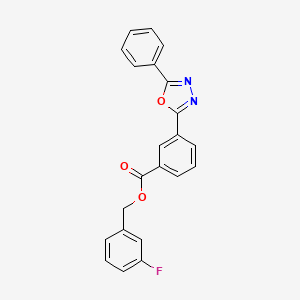
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate is a chemical compound that belongs to the pyran family. The chemical formula of this compound is C18H19N1O5, and its molecular weight is 341.35 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been proposed that this compound exerts its fluorescent properties by chelating metal ions, which results in a change in the fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits the growth of tumors in animal models. In addition, this compound has been shown to have fluorescent properties, which makes it a useful tool for the detection of metal ions in biological samples.
実験室実験の利点と制限
The advantages of using 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate in lab experiments include its potential as an antitumor agent, its fluorescent properties, and its ability to modulate ion channels. However, the limitations of using this compound in lab experiments include its moderate yield, its low solubility in water, and its potential toxicity.
将来の方向性
There are several future directions for the study of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in other scientific research fields, such as materials science and environmental science, should be explored. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be investigated.
合成法
The synthesis of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate involves the reaction of 3-pyridinecarboxylic acid, ethyl acetoacetate, and 2,4-pentanedione in the presence of a catalytic amount of piperidine. The reaction proceeds through a multicomponent reaction mechanism, which involves the formation of an intermediate pyridinium salt. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
科学的研究の応用
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In pharmacology, this compound has been studied for its potential as a modulator of ion channels.
特性
IUPAC Name |
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-16(20)13-12(10-6-5-7-18-8-10)11(15(19)21-3)9(2)23-14(13)17/h5-8,12H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZPQAHKMCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)

![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)


![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)

